7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-benzimidazole with an appropriate chromenone derivative under basic conditions. The reaction is often facilitated by the use of catalysts such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the chromenone structure.
4-methyl-2H-chromen-2-one: Contains the chromenone moiety but lacks the benzimidazole ring.
Uniqueness
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-21(25)27-20-10-16(7-8-17(13)20)26-12-15(24)11-23-14(2)22-18-5-3-4-6-19(18)23/h3-10,15,24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDCSJJRAGLRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.